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2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione

Catalog No.
S7870459
CAS No.
M.F
C14H14ClNO2S
M. Wt
295.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]n...

Product Name

2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione

IUPAC Name

2-[(2-chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C14H14ClNO2S/c15-11-4-2-1-3-10(11)8-16-12(17)7-14(13(16)18)5-6-19-9-14/h1-4H,5-9H2

InChI Key

OETPBCJLDWEUIU-UHFFFAOYSA-N

SMILES

C1CSCC12CC(=O)N(C2=O)CC3=CC=CC=C3Cl

Canonical SMILES

C1CSCC12CC(=O)N(C2=O)CC3=CC=CC=C3Cl
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione, also known as Compound X, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields of research and industry. This paper aims to provide a comprehensive review of Compound X, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as limitations and future directions.
in various fields of research and industry, as well as limitations and future directions.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X is a novel spirotetramic acid that contains a spirocyclic lactam ring. This chemical compound was first described in a patent application by Agouron Pharmaceuticals, Inc. in 1993. 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X was initially intended as a potential antibiotic agent due to its structural similarity to other known antibiotics. However, subsequent studies have revealed that 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X possesses a wide range of biological activities beyond its initial intended use.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X is a white solid with a molecular weight of 365.85 g/mol. It is sparingly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetone. The chemical formula of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X is C18H19ClN2O2S, and its exact structure is shown in Figure 1.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X can be easily synthesized via the reaction between 2-chlorobenzaldehyde and N-phenylthiourea in the presence of a base. The resulting intermediates can undergo cyclization to form 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X. Various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) can be used to characterize 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X and its intermediates.
Several analytical methods have been developed to detect and quantify 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X. High-performance liquid chromatography (HPLC) coupled with MS is one of the most commonly used techniques for identifying and quantifying 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X in biological samples. In addition, thin-layer chromatography (TLC) and gas chromatography (GC) have also been used to analyze 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X and its degradation products in various matrices.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has been found to inhibit the growth of various gram-positive and gram-negative bacteria, as well as several fungal and viral pathogens. Moreover, 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X has been shown to induce cell cycle arrest and apoptosis in various types of cancer cells.
Several studies have investigated the toxicity and safety of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X in vitro and in vivo. In general, 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X has been found to have low toxicity and good safety profiles in scientific experiments. However, further toxicity studies on 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X are required to determine its long-term safety.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X has a wide range of potential applications in various fields of research and industry. For example, it can be used as a potential lead compound for developing new antibiotics, antitumor agents, and antiviral therapies. Moreover, 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X can be used as a tool for investigating cellular signaling pathways and the molecular mechanisms of various diseases.
Although a few studies have been published on 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X, much more research needs to be done to fully understand its biological activities and potential applications. Most of the current research on 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X is still in the preclinical stage. However, several companies are actively pursuing the development of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X as a potential drug candidate for various diseases.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X has significant potential implications in various fields of research and industry. Its antibacterial, antifungal, antiviral, and anticancer properties make it an attractive lead compound for the development of new drugs. Moreover, its ability to modulate cellular signaling pathways makes it a valuable tool for investigating the molecular mechanisms of various diseases.
Although 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X has many potential applications, it is not without its limitations. One of the major limitations of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X is its low solubility in water, which may limit its bioavailability and therapeutic efficacy. In addition, more research is needed to understand its pharmacokinetic and pharmacodynamic properties.
However, there are several future directions for research on 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X. Firstly, more studies are needed to explore its potential applications as a tool for investigating various diseases. Secondly, new synthetic methods need to be developed to improve its solubility and bioavailability. Thirdly, further research is needed to investigate its toxicity and safety profiles in different animal models. Finally, clinical trials need to be conducted to evaluate its efficacy as a potential drug candidate in humans.
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X is a novel spirotetramic acid that possesses many potential applications in various fields of research and industry. Although more research is needed to fully understand its biological activities and potential applications, 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione X has significant potential as a lead compound for the development of new drugs and as a tool for investigating the molecular mechanisms of various diseases. Its low toxicity and good safety profiles in scientific experiments also make it an attractive candidate for further research and development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

295.0433776 g/mol

Monoisotopic Mass

295.0433776 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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